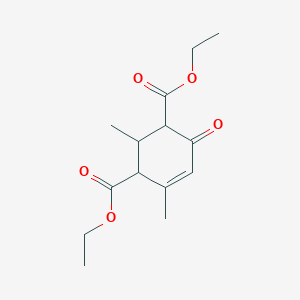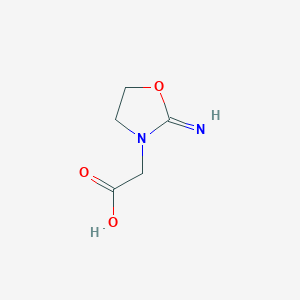
2-(2-Iminooxazolidin-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iminooxazolidin-3-YL)acetic acid is a heterocyclic compound that features an oxazolidine ring with an imino group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminooxazolidin-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoethanol with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The imino group can be introduced through subsequent reactions involving amination or imine formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iminooxazolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Iminooxazolidin-3-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Iminooxazolidin-3-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The imino group can form hydrogen bonds or participate in other interactions, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Thiazolidine derivatives: Similar to oxazolidines, thiazolidines have sulfur in the ring and are known for their pharmacological properties.
Pyrrolidine derivatives: These compounds have a similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2-(2-Iminooxazolidin-3-YL)acetic acid is unique due to the presence of both an imino group and an acetic acid moiety, which allows for diverse chemical modifications and potential applications. Its specific ring structure and functional groups make it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H8N2O3 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-oxazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9) |
Clave InChI |
OFBLHEIZSSCXIV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N)N1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)


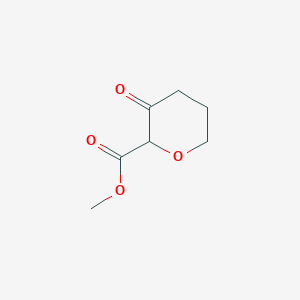
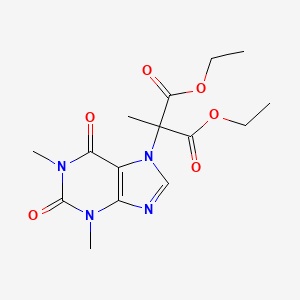
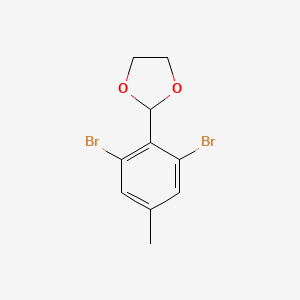
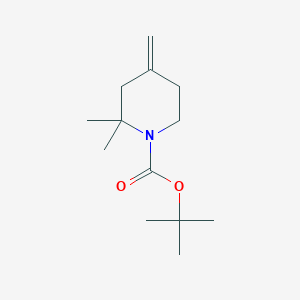

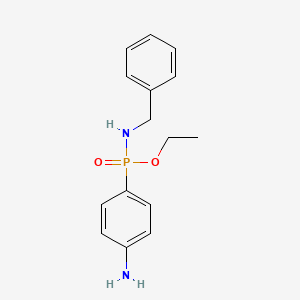
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
